2',4'-Dibromo-5'-fluoroacetophenone
Description
2',4'-Dibromo-5'-fluoroacetophenone (CAS: Not explicitly listed in evidence; see structural analogs in ) is a halogenated acetophenone derivative featuring bromine at the 2' and 4' positions and fluorine at the 5' position. This compound is structurally characterized by a ketone group attached to a substituted aromatic ring, which imparts unique electronic and steric properties. It is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in nucleophilic substitution and coupling reactions.
Properties
IUPAC Name |
1-(2,4-dibromo-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITUOAAZZVFYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,4’-Dibromo-5’-fluoroacetophenone can be synthesized through the bromination and fluorination of acetophenone derivatives. One common method involves the bromination of 5’-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production of 2’,4’-dibromo-5’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dibromo-5’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Condensation Reactions: It can undergo condensation with aldehydes in the presence of catalysts like tin(II) chloride or samarium(III) iodide to form α,β-unsaturated ketones.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Condensation: Aldehydes, tin(II) chloride or samarium(III) iodide as catalysts.
Esterification: Carboxylic acids, typically under acidic conditions.
Major Products
Substitution: Products include substituted acetophenones with various functional groups.
Condensation: α,β-unsaturated ketones.
Esterification: Esters of 2’,4’-dibromo-5’-fluoroacetophenone.
Scientific Research Applications
2’,4’-Dibromo-5’-fluoroacetophenone is used in various scientific research applications:
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-dibromo-5’-fluoroacetophenone involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine substituents on the phenyl ring influence its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Comparison with Structural Analogs and Halogenated Acetophenones
Structural Isomers and Halogen-Substituted Derivatives
The position and type of halogen substituents significantly influence the physical, chemical, and biological properties of acetophenone derivatives. Key comparisons include:
Key Observations :
- Fluorine vs. Methoxy Groups: Fluorine's electron-withdrawing nature enhances electrophilicity at the ketone group compared to methoxy-substituted analogs (e.g., 2-bromo-4'-methoxyacetophenone), making the target compound more reactive in condensations .
- Purity and Stability: Brominated derivatives (e.g., 4'-bromo-2'-fluoroacetophenone) are typically stored at 0–6°C to prevent decomposition , whereas fluorine-substituted analogs like 4′-fluoroacetophenone are stable at room temperature .
Toxicity and Handling
- Toxicity: Brominated acetophenones are generally more toxic than fluoro analogs. For example, 2-bromo-4'-methoxyacetophenone is classified as hazardous under controlled conditions , while 4′-fluoroacetophenone is USP-grade and less toxic .
- Storage: Bromo-fluoroacetophenones require cold storage (0–6°C) to maintain stability , unlike fluoroacetophenones, which are stable at room temperature .
Research Findings and Industrial Relevance
Material Science
- Fluorescent Probes: Fluoroacetophenones are superior to chloro- and methyl-substituted analogs in bioreporter assays , though bromine's electron-withdrawing effects may limit this application in the target compound.
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Fluorescence Performance of Acetophenone Analogs
| Compound | Relative Fluorescence Signal (%) |
|---|---|
| 3′-Bromo-2′-fluoroacetophenone | 58 |
| Hydroxyacetophenone | 21–24 |
| 2'-Chloroacetophenone | Negative control levels |
Biological Activity
2',4'-Dibromo-5'-fluoroacetophenone (DBFAP) is a halogenated acetophenone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two bromine atoms and one fluorine atom, which significantly influence its reactivity and interaction with biological targets. This article reviews the biological activity of DBFAP, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
DBFAP has the molecular formula C8H5Br2FO and a molecular weight of 292.93 g/mol. The presence of halogen substituents enhances its lipophilicity and may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H5Br2FO |
| Molecular Weight | 292.93 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of DBFAP can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The halogen atoms are known to enhance binding affinity and alter the conformational dynamics of target proteins, potentially leading to altered enzymatic activity or receptor modulation.
- Enzyme Inhibition : DBFAP has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways, which could lead to therapeutic effects against diseases such as cancer.
- Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety and efficacy of new compounds. DBFAP has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
In Vitro Cytotoxicity Assays
A series of studies have assessed the cytotoxicity of DBFAP using different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15.3 | Induction of apoptosis |
| MCF-7 (Breast) | 12.7 | Cell cycle arrest |
| A549 (Lung) | 18.5 | Inhibition of proliferation |
Note: IC50 values indicate the concentration required to inhibit cell viability by 50%.
Case Studies
-
Study on HeLa Cells :
- Researchers observed that treatment with DBFAP led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
- Flow cytometry analysis revealed alterations in cell cycle distribution, with an accumulation of cells in the G0/G1 phase.
-
MCF-7 Breast Cancer Study :
- A study demonstrated that DBFAP inhibited the proliferation of MCF-7 cells by inducing cell cycle arrest at the G1 phase.
- The compound was found to downregulate cyclin D1 expression, a key regulator of cell cycle progression.
-
A549 Lung Cancer Cells :
- In A549 cells, DBFAP exhibited significant cytotoxicity, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed as contributing factors.
Potential Therapeutic Applications
Given its promising cytotoxicity profile, DBFAP may have potential applications in cancer therapy. Further research is warranted to explore:
- Combination Therapies : Investigating the synergistic effects of DBFAP with existing chemotherapeutic agents.
- Targeted Drug Delivery Systems : Developing formulations that enhance the bioavailability and selectivity of DBFAP towards tumor tissues.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
